molecular formula C9H19NO3 B15305749 Ethyl O-isobutyl-L-serinate

Ethyl O-isobutyl-L-serinate

Cat. No.: B15305749
M. Wt: 189.25 g/mol
InChI Key: LLXJRDHEGAQKAP-QMMMGPOBSA-N
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Description

Ethyl O-isobutyl-L-serinate is an organic compound with the molecular formula C9H19NO3 and a molecular weight of 189.25 g/mol . This compound is a derivative of L-serine, an amino acid, and features an ethyl ester and an isobutyl group attached to the serine backbone. It is primarily used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl O-isobutyl-L-serinate typically involves the esterification of L-serine with isobutyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl O-isobutyl-L-serinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl O-isobutyl-L-serinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl O-isobutyl-L-serinate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various bioactive intermediates. These intermediates can modulate cellular processes such as protein synthesis, signal transduction, and metabolic pathways .

Comparison with Similar Compounds

    Ethyl L-serinate: A simpler ester derivative of L-serine.

    Isobutyl L-serinate: Another ester derivative with a different alkyl group.

    Methyl L-serinate: A methyl ester derivative of L-serine.

Comparison: Ethyl O-isobutyl-L-serinate is unique due to the presence of both ethyl and isobutyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced reactivity and specificity in various chemical reactions and biological processes .

Properties

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

ethyl (2S)-2-amino-3-(2-methylpropoxy)propanoate

InChI

InChI=1S/C9H19NO3/c1-4-13-9(11)8(10)6-12-5-7(2)3/h7-8H,4-6,10H2,1-3H3/t8-/m0/s1

InChI Key

LLXJRDHEGAQKAP-QMMMGPOBSA-N

Isomeric SMILES

CCOC(=O)[C@H](COCC(C)C)N

Canonical SMILES

CCOC(=O)C(COCC(C)C)N

Origin of Product

United States

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